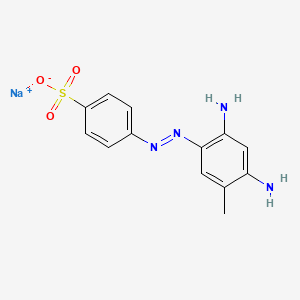

Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate

Description

Properties

CAS No. |

6300-61-4 |

|---|---|

Molecular Formula |

C13H13N4NaO3S |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

sodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C13H14N4O3S.Na/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;/h2-7H,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |

InChI Key |

XBXOIRJUKYNIOE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Protection of Amino Groups

The 4,6-diamino-m-toluidine precursor undergoes acetylation to protect its amino groups from undesired side reactions during subsequent steps. This is achieved by refluxing with acetic anhydride in glacial acetic acid, yielding 4,6-diacetamido-m-toluidine .

Reaction Conditions :

Diazotization of 4-Aminobenzenesulfonic Acid

The diazonium salt is generated from 4-aminobenzenesulfonic acid under acidic conditions. This step requires precise temperature control to prevent decomposition.

Procedure :

- Dissolve 4-aminobenzenesulfonic acid in cold 10% HCl (0–5°C).

- Add aqueous NaNO₂ (1.1 equivalents) dropwise.

- Stir for 30–60 minutes to form the diazonium salt.

Critical Parameters :

- Temperature : Maintain ≤5°C to stabilize the diazonium ion.

- pH : <2 to ensure protonation of the amine.

Azo Coupling Reaction

The diazonium salt couples with the protected 4,6-diacetamido-m-toluidine in a basic medium. The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion targeting the activated para position relative to the methyl group on the m-tolyl ring.

Optimized Conditions :

Deprotection and Isolation

Hydrolysis of the acetamide groups restores the free amino functionalities. This is achieved by refluxing the intermediate in dilute HCl or H₂SO₄.

Deprotection Protocol :

- Reflux the azo intermediate in 2M HCl (1:5 w/v) at 90–100°C for 2 hours.

- Neutralize with NaOH to pH 6–7.

- Precipitate the product by adding NaCl and recrystallize from ethanol-water.

Final Product :

Mechanistic Insights and Side Reactions

Diazotization and Coupling Dynamics

The diazonium ion (Ar–N₂⁺) acts as an electrophile, attacking the electron-rich aromatic ring of the coupling component. The sulfonate group’s meta-directing effect ensures coupling occurs para to the sulfonate on the benzene ring, while the methyl and acetamido groups on the m-tolyl ring direct the azo bond to the desired position.

Competing Pathways

- Overt Coupling : Excess diazonium salt may lead to bis-azo byproducts. This is mitigated by stoichiometric control.

- Diazonium Salt Decomposition : Elevated temperatures or prolonged reaction times cause N₂ gas evolution, reducing yields.

Alternative Synthetic Routes

One-Pot Diazotization-Coupling

A telescoped approach combines diazotization and coupling without isolating intermediates. This method reduces processing time but requires stringent pH control.

Example Protocol :

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to simplify purification. For instance, immobilized NaNO₂ on silica gel facilitates cleaner diazotization.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

- Raw Material Cost : ~$120/kg (4-aminobenzenesulfonic acid).

- Yield Optimization : 65–75% overall yield in batch processes.

Analytical Characterization

Spectroscopic Data

Scientific Research Applications

Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate has diverse applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Widely used in textile dyeing, inkjet printing, and as a colorant in various products

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonate group enhances its solubility in water, making it suitable for aqueous applications. The amino groups can participate in hydrogen bonding and other interactions, influencing its binding to molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Azo Benzenesulfonate Dyes

a) Sodium p-Dimethylaminoazobenzenesulfonate (Tropaeolin D)

- Formula : C₁₄H₁₄N₃O₃S·Na

- Key Differences: Substitutes the diaminotolyl group with a dimethylamino (–N(CH₃)₂) group.

- Properties : Acts as a pH indicator (yellow to red transition). Less toxic than the target compound but still regulated in food applications .

b) C.I. Food Brown 1 Mixture

Alkyl- and Aryl-Substituted Benzenesulfonates

a) Sodium Benzenesulfonate

- Formula : C₆H₅SO₃Na

- Key Differences: Lacks the azo and diaminotolyl groups.

- Properties : High water solubility; used as an industrial surfactant and intermediate. Lower toxicity profile compared to azo derivatives .

b) Sodium 4-Methylbenzenesulfonate

Surfactant Sulfonates

a) Sodium 2,4,6-Triisopropylbenzenesulfonate

- Formula : C₁₅H₂₃SO₃Na

- Key Differences : Bulky isopropyl groups confer amphiphilicity.

- Applications : Used in enhanced oil recovery for micelle formation. Contrasts with the target compound’s dye functionality .

b) Sodium Perfluorooctanesulfonate (PFOS)

Data-Driven Comparison

Table 1: Structural and Functional Comparison

Critical Research Findings

Health Risks: The target compound’s diaminotolyl group correlates with organ-specific toxicity, unlike simpler sulfonates (e.g., sodium benzenesulfonate) .

Environmental Impact : Azo dyes like the target compound exhibit lower environmental persistence compared to perfluorinated sulfonates but pose acute toxicity risks .

Structural Influence on Solubility : The sulfonate group ensures water solubility across all analogues, but bulky substituents (e.g., triisopropyl in surfactants) reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves diazotization of 4,6-diamino-m-toluidine followed by coupling with benzenesulfonic acid. Critical parameters include pH control (8–9 for coupling), temperature (0–5°C during diazotization), and stoichiometric ratios to minimize byproducts. Purification via recrystallization in ethanol-water mixtures enhances purity. Elemental analysis (C, H, N) and UV-Vis spectroscopy (λmax ~450–500 nm for azo chromophores) are standard for validation .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer : Combine elemental analysis (C.H.N. ±0.3% deviation) with UV-Vis spectroscopy (azo group absorption at 450–500 nm) . High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase resolves impurities. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M–Na]⁻ at m/z ~350–400). FT-IR identifies sulfonate (S=O stretching at 1170–1120 cm⁻¹) and azo (N=N at 1600–1500 cm⁻¹) functional groups .

Q. How do sulfonate groups influence the compound’s solubility and stability in aqueous systems?

- Methodological Answer : The sulfonate group (-SO₃⁻) enhances hydrophilicity, enabling solubility in polar solvents (e.g., water, methanol). Stability in aqueous solutions depends on pH; acidic conditions (pH <3) may protonate sulfonate, reducing solubility. Conductivity measurements and dynamic light scattering (DLS) assess aggregation behavior. Phase diagrams with surfactants (e.g., sodium 2,4,6-triisopropylbenzenesulfonate) reveal miscibility thresholds in multi-component systems .

Advanced Research Questions

Q. What mechanisms underlie the compound’s interactions in surfactant-toluene-water-alcohol systems?

- Methodological Answer : In four-component systems (e.g., toluene/1-butanol/water/surfactant), phase boundaries are mapped using triangular compositional diagrams. This compound acts as a co-surfactant, reducing interfacial tension. Critical ratios (e.g., alcohol-to-water) shift phase separation thresholds, studied via cloud-point titration and small-angle X-ray scattering (SAXS). Comparative analysis with sodium 2,5-dipropylbenzene sulfonate shows structural effects on micelle formation .

Q. How do degradation pathways impact its toxicological profile, and what are the key metabolites?

- Methodological Answer : Azo bonds (-N=N-) undergo reductive cleavage in vivo (e.g., by gut microbiota or liver enzymes), yielding aromatic amines like 4,6-diamino-m-toluidine. Ames tests and HPLC-MS/MS identify mutagenic metabolites. Conflicting safety data arise from dosage and model systems: while E154 (containing this compound) is approved as a food dye, in vitro studies suggest amine metabolites may bind DNA, requiring dose-response analyses in relevant biological matrices .

Q. What experimental strategies resolve contradictions in reported toxicity data?

- Methodological Answer : Discrepancies between food additive approvals (e.g., E154) and hazard classifications (e.g., H317 sensitization) stem from exposure context. Conduct comparative studies using OECD guidelines:

- Acute toxicity : LD50 tests in rodents (oral/dermal).

- Chronic exposure : 90-day rodent assays with histopathology.

- Genotoxicity : Comet assay vs. micronucleus test sensitivity.

Cross-validate findings using human cell lines (e.g., HepG2 for metabolic activation) .

Q. How does the compound’s structure affect its photostability and applicability in dye-sensitized systems?

- Methodological Answer : The electron-rich azo and sulfonate groups influence UV stability. Accelerated photodegradation tests (e.g., QUV weatherometer) under UVA/UVB light quantify decomposition rates. Transient absorption spectroscopy identifies reactive intermediates (e.g., singlet oxygen). For dye-sensitized solar cells (DSSCs), cyclic voltammetry determines HOMO/LUMO levels, while incident photon-to-current efficiency (IPCE) measures charge injection into TiO₂ .

Methodological Notes

- Contradiction Analysis : When reconciling safety data, prioritize studies with GLP compliance and relevant exposure pathways (e.g., oral for food additives vs. dermal for industrial handling) .

- Advanced Characterization : Use X-ray crystallography for unambiguous structural confirmation, though challenges arise from hydrate/solvate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.